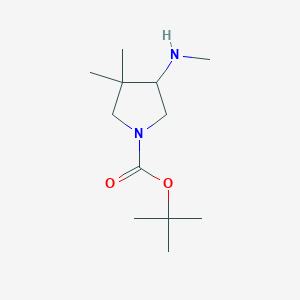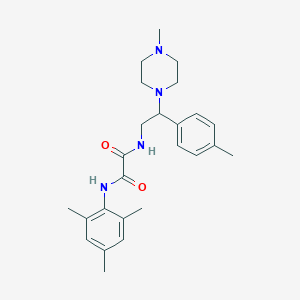
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features both indole and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions
-
Step 1: Synthesis of 1-methyl-1H-indole-5-carbaldehyde
Reagents: 1-methylindole, Vilsmeier-Haack reagent (POCl3/DMF)
Conditions: Reflux in DMF
Product: 1-methyl-1H-indole-5-carbaldehyde
-
Step 2: Formation of 2-(1-methyl-1H-indol-5-yl)ethanol
Reagents: 1-methyl-1H-indole-5-carbaldehyde, NaBH4
Conditions: Room temperature in methanol
Product: 2-(1-methyl-1H-indol-5-yl)ethanol
-
Step 3: Synthesis of this compound
Reagents: 2-(1-methyl-1H-indol-5-yl)ethanol, 2-naphthoyl chloride
Conditions: Base (e.g., triethylamine) in dichloromethane
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using NaBH4.
Substitution: The indole nitrogen can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO/oxalyl chloride (Swern oxidation)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, bases like NaH or K2CO3
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of N-alkyl or N-acyl derivatives
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Fluorescent Markers: The naphthalene moiety can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the indole structure.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety is known to interact with serotonin receptors, while the naphthalene moiety can participate in π-π stacking interactions, affecting molecular recognition processes.
類似化合物との比較
Similar Compounds
N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide: Lacks the methyl group on the indole nitrogen.
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(phenyl)acetamide: Replaces the naphthalene moiety with a phenyl group.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the indole and naphthalene structures, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical and biological applications.
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25-12-11-18-13-19(9-10-21(18)25)22(26)15-24-23(27)14-17-7-4-6-16-5-2-3-8-20(16)17/h2-13,22,26H,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCHURRIQVQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid](/img/structure/B2556578.png)
![(4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556579.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2556580.png)





![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)
![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)

![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2556598.png)
